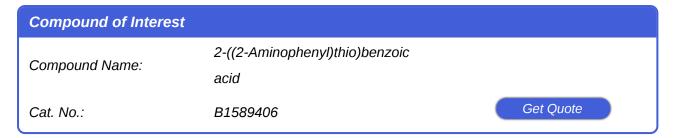


# An In-depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-((2-Aminophenyl)thio)benzoic acid** is a pivotal organic compound widely recognized as a key intermediate in the synthesis of various heterocyclic systems. Its molecular structure, featuring an aminophenyl group linked by a thioether bridge to a benzoic acid moiety, provides three reactive sites—the amino, carboxylic acid, and thioether groups—making it a versatile building block in medicinal and materials chemistry.

Historically, its significance is tied to the synthesis of phenothiazines and thioxanthenones, classes of compounds with profound applications in pharmacology.[1] The methodologies for its synthesis, such as the Ullmann condensation and nucleophilic aromatic substitution reactions, are classic examples in organic chemistry.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in forming more complex molecular architectures.

## **Core Properties and Data**

The fundamental physicochemical properties of **2-((2-Aminophenyl)thio)benzoic acid** are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.



**Table 1: Physicochemical Properties** 

Property	Value -	Source(s)
Molecular Formula	C13H11NO2S	[2][3]
Molecular Weight	245.30 g/mol	[1][2]
Monoisotopic Mass	245.05104977 Da	[2]
CAS Number	54920-98-8	[1][2][3][4]
Appearance	Yellow to orange crystal or crystalline powder	[5]
Melting Point	~150-152 °C	[5]
Solubility	Soluble in anhydrous ethanol, dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, petroleum ether; almost insoluble in water.	[5]
IUPAC Name	2-(2- aminophenyl)sulfanylbenzoic acid	[2]

## **Table 2: Predicted Mass Spectrometry Data**

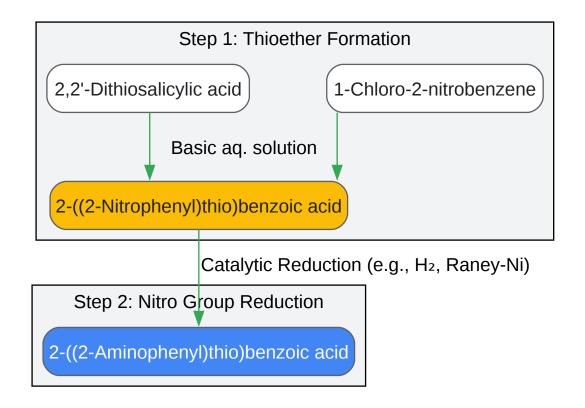
Mass spectrometry is a critical technique for confirming the molecular weight and obtaining structural information. The predicted mass-to-charge ratios (m/z) for common adducts of the parent molecule are listed below.



Adduct	Predicted m/z	Source(s)
[M+H]+	246.05834	[1]
[M+Na]+	268.04028	[1]
[M-H] <sup>-</sup>	244.04378	[1]
[M+NH <sub>4</sub> ] <sup>+</sup>	263.08488	[1]
[M+K]+	284.01422	[1]

# Synthesis and Experimental Protocols

The most established route for synthesizing **2-((2-aminophenyl)thio)benzoic acid** is a two-step process. It begins with a nucleophilic aromatic substitution to form a nitro-substituted intermediate, followed by the reduction of the nitro group.



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Caption: General workflow for the two-step synthesis of the title compound.



## **Detailed Experimental Protocol (Representative)**

This protocol describes a common laboratory-scale synthesis. Researchers should adapt and optimize conditions as necessary.

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid (Intermediate)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-dithiosalicylic acid and a suitable base (e.g., sodium hydroxide) in water.
- Thiolate Formation: The disulfide bond is cleaved in the basic solution to form a thiolate nucleophile.[1]
- Nucleophilic Substitution: Add 1-chloro-2-nitrobenzene to the solution. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[1] The thiolate displaces the chloride on the nitrobenzene ring to form the thioether linkage.[1]
- Workup and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by vacuum filtration, washed with water to remove inorganic salts, and dried. The crude intermediate can be purified by recrystallization from a suitable solvent like ethanol.

#### Step 2: Synthesis of **2-((2-Aminophenyl)thio)benzoic acid** (Final Product)

- Reaction Setup: Place the dried 2-((2-nitrophenyl)thio)benzoic acid intermediate into a hydrogenation vessel with a suitable solvent (e.g., water or ethanol).
- Catalytic Reduction: Add a catalytic amount of a reduction catalyst, such as Raney-Nickel.[1]
- Hydrogenation: Pressurize the vessel with hydrogen gas (H<sub>2</sub>) and heat the reaction mixture. The reaction progress can be monitored by the cessation of hydrogen uptake.
- Isolation and Purification: Once the reaction is complete, cool the mixture and carefully filter
  off the catalyst. The filtrate is then neutralized or slightly acidified to precipitate the final
  product, 2-((2-aminophenyl)thio)benzoic acid. The product is collected by filtration,
  washed with cold water, and dried under vacuum.

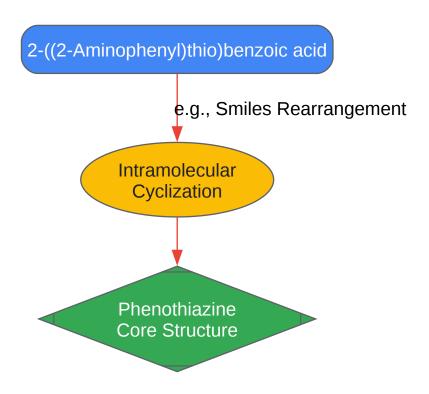


## Characterization

- ¹H NMR: The proton NMR spectrum is expected to show complex, overlapping multiplets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two substituted benzene rings.[1] Signals for the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) protons would also be present, with their chemical shifts dependent on the solvent and concentration.
- FT-IR: The infrared spectrum should display characteristic absorption bands for the primary amine N-H stretching, the broad O-H stretching of the carboxylic acid (often overlapping with C-H stretches), the C=O stretching of the carbonyl group, and vibrations corresponding to the C-S-C thioether linkage and aromatic rings.[1]

## **Chemical Reactivity and Applications**

The primary utility of **2-((2-aminophenyl)thio)benzoic acid** is as a precursor for phenothiazines, a class of neuroleptic drugs. This transformation is a classic example of intramolecular cyclization.



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Caption: Role as a precursor to the phenothiazine heterocyclic system.

The synthesis of the phenothiazine core involves an intramolecular nucleophilic aromatic substitution, where the amino group attacks one of the aromatic rings, leading to ring closure.

[1] This reaction can proceed through the fascinating Smiles rearrangement mechanism, which has been a subject of extensive study in organic chemistry.[1]

## **Biological Activity**

While derivatives of **2-((2-aminophenyl)thio)benzoic acid** have been investigated for antimicrobial properties against various bacterial and fungal strains, specific quantitative data for the parent compound is not readily available in the public literature.[1] Research has focused on modifying the core structure to enhance biological efficacy.

**Table 3: Antimicrobial Activity** 

Organism	MIC (μg/mL)	Source(s)
Data Not Available	Data Not Available	No specific MIC values for the title compound were found in the searched literature.

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To cite this document: BenchChem. [An In-depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589406#2-2-aminophenyl-thio-benzoic-acid-molecular-weight-and-formula]

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